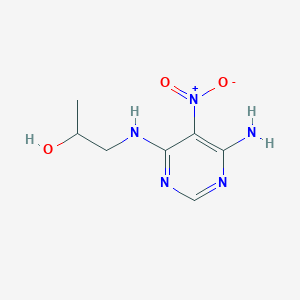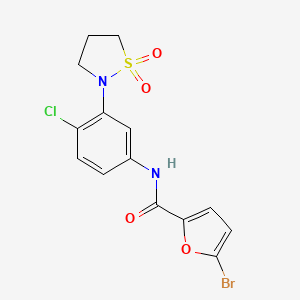
N1-(2-cyanophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthetic Chemistry Applications
Novel Synthetic Approaches : A novel one-pot synthetic approach for the synthesis of di- and mono-oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, showcasing the versatility of related compounds in synthesizing oxalamide derivatives, which are valuable in medicinal chemistry and material science (Mamedov et al., 2016).
Catalysis : Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for the Goldberg amidation, demonstrating the role of oxalamide compounds in facilitating organic reactions and possibly influencing the development of new catalytic processes (De, Yin, & Ma, 2017).
Materials Science and Engineering
Nanomaterials : The functionalization of detonation nanodiamond (ND) with aminophenylboronic acid for the specific capture of glycoproteins illustrates the potential of using oxalamide compounds in designing materials for proteomics research, offering a high-efficiency extraction and analysis platform (Yeap, Tan, & Loh, 2008).
Polymer Science : Research on bacterially synthesized poly(hydroxyalkanoate)s (PHAs) has shown that oxalamide compounds can significantly enhance the crystallization rate of PHAs, a finding that could influence the production and applications of biodegradable plastics (Xu et al., 2017).
Biological Studies
Drug Delivery Systems : The synthesis and characterization of thermo-sensitive terpolymer hydrogels for drug delivery applications underscore the relevance of oxalamide derivatives in creating smart materials that can respond to environmental stimuli, such as temperature changes, for controlled drug release (Ngadaonye et al., 2011).
Propriétés
IUPAC Name |
N'-(2-cyanophenyl)-N-(3-hydroxy-3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c19-12-14-8-4-5-9-15(14)21-18(24)17(23)20-11-10-16(22)13-6-2-1-3-7-13/h1-9,16,22H,10-11H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETADKPNMWCZBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=CC=C2C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyanophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2766276.png)
![[3-(1H-1,2,4-Triazol-5-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2766279.png)




![5-Benzyl-2-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2766286.png)

![Tert-butyl 9-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2766290.png)


